Ethyl 2-(4-methylpiperidin-4-yl)acetate
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Overview
Description
Ethyl 2-(4-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylpiperidin-4-yl)acetate typically involves the reaction of 4-methylpiperidine with ethyl acetate under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpiperidin-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, oxidized derivatives, and reduced forms of the compound. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Ethyl 2-(4-methylpiperidin-4-yl)acetate has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is used in the study of biological processes and interactions.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(4-methylpiperidin-4-yl)acetate can be compared with other similar compounds, such as:
Mthis compound hydrochloride: This compound is similar in structure but has a methyl group instead of an ethyl group.
Ethyl 2-(2-methylpiperidin-4-yl)acetate hydrochloride: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and its applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 2-(4-methylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical applications.
Chemical Structure and Properties
This compound features a piperidine ring with a methyl substituent and an ethyl ester group. Its molecular formula is C12H19N, with a molecular weight of approximately 197.28 g/mol. The presence of the piperidine structure is crucial for its interaction with various biological targets, particularly neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition. Research indicates that compounds with similar piperidine structures can affect neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential in treating neurological disorders.
Interaction with Biological Targets
- Receptor Binding : this compound exhibits binding affinity for various receptors, potentially modulating their activity. This interaction may lead to alterations in neurotransmitter release and receptor signaling.
- Enzyme Modulation : The compound may also interact with specific enzymes, impacting metabolic pathways relevant to neurological functions.
Biological Activity Studies
Research studies have highlighted several areas where this compound shows promise:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further research in treating conditions like depression and anxiety.
- Anticancer Activity : Some studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell migration. This compound may share similar mechanisms, warranting further investigation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neurotransmitter Modulation : Studies indicate that the compound can modulate serotonin and dopamine levels in vitro, suggesting potential therapeutic applications in mood disorders.
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A375 melanoma cells) demonstrated that compounds structurally similar to this compound could significantly inhibit cell proliferation and induce apoptosis through specific signaling pathways like PI3K/NF-ĸB .
- Mechanistic Insights : Ongoing research aims to clarify the exact molecular pathways influenced by this compound, focusing on its role in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
ethyl 2-(4-methylpiperidin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)8-10(2)4-6-11-7-5-10/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLSLIKNZZFRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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